molecular formula C8H6ClNS2 B1584741 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole CAS No. 54679-16-2

4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole

Cat. No.: B1584741
CAS No.: 54679-16-2
M. Wt: 215.7 g/mol
InChI Key: CGJJBHKYGNSTDK-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole typically involves the reaction of 2-thiophenecarboxaldehyde with thiosemicarbazide to form a thiazole ring. The chloromethyl group is then introduced via chloromethylation using formaldehyde and hydrochloric acid under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as solvent choice, temperature, and reaction time is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent side reactions.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and substituted amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a precursor for the development of bioactive molecules with potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring and chloromethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Thienyl)-1,3-thiazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

    4-Methyl-2-(2-thienyl)-1,3-thiazole: Contains a methyl group instead of a chloromethyl group, leading to variations in chemical behavior and biological activity.

    4-(Bromomethyl)-2-(2-thienyl)-1,3-thiazole:

Uniqueness

4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole is unique due to the presence of the chloromethyl group, which enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis. Its distinct chemical properties make it valuable for developing novel compounds with specific biological and industrial applications.

Properties

IUPAC Name

4-(chloromethyl)-2-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJJBHKYGNSTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353041
Record name 4-(CHLOROMETHYL)-2-(2-THIENYL)-1,3-THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54679-16-2
Record name 4-(CHLOROMETHYL)-2-(2-THIENYL)-1,3-THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In substantially the same manner as in Reference Example 73, 2-(2-thienyl)-4-thiazolylmethanol was allowed to react with thionylchloride to give 4-chloromethyl-2-(2-thienyl)thiazole. The yield was 65%. Recrystallization from ethyl acetate-hexane gave colorless needles, mp 54-55° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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